3-Ethoxy-1,2-propanediol

Catalog No.
S1494970
CAS No.
1874-62-0
M.F
C5H12O3
M. Wt
120.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-1,2-propanediol

CAS Number

1874-62-0

Product Name

3-Ethoxy-1,2-propanediol

IUPAC Name

3-ethoxypropane-1,2-diol

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3

InChI Key

LOSWWGJGSSQDKH-UHFFFAOYSA-N

SMILES

CCOCC(CO)O

Synonyms

Glycerin 1-Ethyl Ether; Glycerol 1-Ethyl Ether; Glycerol α-Ethyl Ether; Glycerol α-Monoethyl Ether

Canonical SMILES

CCOCC(CO)O

Solvent Applications:

-Ethoxy-1,2-propanediol (also known as glycerol α-ethyl ether) finds application in various scientific research fields due to its solvent properties. Its miscibility with both polar and non-polar compounds makes it a versatile tool for:

  • Dissolving diverse molecules: It can dissolve various organic and inorganic compounds, making it useful in extraction procedures, sample preparation, and purification processes in various research areas like biochemistry, analytical chemistry, and material science [].
  • Studying biological processes: Its ability to dissolve biological molecules like proteins, lipids, and carbohydrates makes it valuable for studying various biological processes in cell culture experiments and biomolecule characterization [].

Biomedical Applications:

Beyond its solvent properties, 3-Ethoxy-1,2-propanediol shows promise in specific areas of biomedical research:

  • Development of hydrogels: It can act as a crosslinking agent in the formation of poly(glycidol) hydrogels, which are biocompatible materials with potential applications in tissue engineering and drug delivery systems []. These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and drug release in targeted tissues [].
  • Glycosylation reactions: Studies suggest its potential as an acceptor substrate in glycosylation reactions catalyzed by the enzyme sucrose phosphorylase. This enzyme plays a crucial role in carbohydrate metabolism, and understanding its functions is essential in various fields, including biofuel production and development of therapeutic drugs targeting carbohydrate-based pathways [].

Other Research Applications:

  • Analyte protection in gas chromatography: 3-Ethoxy-1,2-propanediol can be used as a derivatization agent in gas chromatography (GC) analysis of pesticides. This process helps protect the analytes from degradation during the analysis, improving the sensitivity and accuracy of the measurements [].

3-Ethoxy-1,2-propanediol, with the chemical formula C5_5H12_{12}O3_3, is a colorless, odorless, and viscous liquid. It is classified as a glycerol ether and is characterized by its hygroscopic properties, making it capable of absorbing moisture from the environment. This compound is primarily used as a solvent in various applications, including pharmaceuticals and cosmetics . Its molecular weight is approximately 120.15 g/mol .

EGE is considered to have low to moderate toxicity []. However, proper handling is crucial to avoid potential hazards:

  • Skin and eye irritant: EGE can irritate the skin and eyes upon contact [].
  • Flammability: EGE is combustible and should be kept away from heat sources [].
Typical of alcohols and ethers. Key reactions include:

  • Esterification: It can react with carboxylic acids to form esters.
  • Dehydration: Under certain conditions, it may lose water to form ethers or alkenes.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions are essential for its use in synthesizing various derivatives and formulations .

Several methods exist for synthesizing 3-Ethoxy-1,2-propanediol:

  • Etherification: This method involves the reaction of glycerol with ethyl iodide or ethylene oxide in the presence of a base.
  • Transesterification: Glycerol can be reacted with ethyl acetate under acidic or basic conditions to yield 3-Ethoxy-1,2-propanediol.
  • Direct Ethoxylation: Ethylene oxide can be reacted directly with glycerol at elevated temperatures and pressures.

These methods vary in efficiency and yield depending on the reaction conditions .

3-Ethoxy-1,2-propanediol finds diverse applications across several industries:

  • Pharmaceuticals: Used as a solvent for drug formulations.
  • Cosmetics: Acts as a humectant and solvent in skincare products.
  • Food Industry: Occasionally utilized as a food additive for flavoring and preservation.
  • Industrial

Interaction studies involving 3-Ethoxy-1,2-propanediol primarily focus on its role as a solvent in drug delivery systems. It has been shown to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Additionally, studies indicate that it can interact favorably with various excipients in pharmaceutical formulations .

Several compounds share structural similarities with 3-Ethoxy-1,2-propanediol. Notable examples include:

Compound NameChemical FormulaKey Characteristics
3-Ethoxy-1-propanolC5_5H12_{12}O2_2A simpler ether with fewer hydroxyl groups.
GlycerolC3_3H8_8O3_3A triol that is more hydrophilic than 3-Ethoxy-1,2-propanediol.
Ethylene glycolC2_2H6_6O2_2A diol commonly used as an antifreeze agent; less viscous.

Uniqueness: The unique feature of 3-Ethoxy-1,2-propanediol lies in its combination of ether functionality and dual hydroxyl groups, which enhances its solubility properties compared to simpler alcohols or ethers. This makes it particularly valuable in applications requiring both hydrophilicity and stability .

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1874-62-0

Dates

Modify: 2023-08-15

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